molecular formula C10H9ClN4OS B2982358 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034449-36-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2982358
CAS No.: 2034449-36-8
M. Wt: 268.72
InChI Key: NHVPEDSEZVQTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule featuring a 1,2,3-triazole ring, an azetidine ring, and a chlorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives: These compounds share the triazole ring and have shown similar biological activities, such as enzyme inhibition and antimicrobial properties.

    1,2,4-Triazole Derivatives: These compounds also exhibit a wide range of biological activities, including antifungal and anticancer properties.

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its combination of the triazole and azetidine rings with a chlorothiophene moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPEDSEZVQTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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